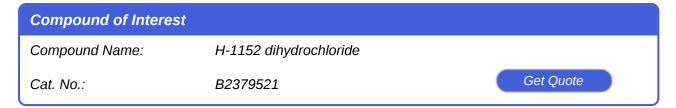


H-1152 Dihydrochloride: A Technical Guide to ROCK Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of **H-1152 dihydrochloride**, a potent, cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). H-1152 is a valuable chemical probe for elucidating the cellular functions of ROCK and serves as a reference compound in drug discovery efforts targeting the Rho/ROCK signaling pathway. This document compiles quantitative inhibition data, details relevant experimental methodologies, and visualizes key concepts to offer a comprehensive resource for the scientific community.

Selectivity Profile of H-1152 Dihydrochloride

H-1152 is distinguished by its high affinity and potent inhibition of ROCK kinases. Its selectivity is established by comparing its inhibitory concentration against ROCK to that of a broad panel of other protein kinases. The data consistently demonstrates that H-1152 is significantly more potent against ROCK than other kinases, often by several orders of magnitude.

H-1152 demonstrates potent inhibition of ROCK in the low nanomolar range, establishing it as one of the canonical inhibitors for this kinase family.

Table 1: Inhibitory Activity of H-1152 against ROCK2



Parameter	Value	Reference
Ki	1.6 nM	[1][2]
IC50	12 nM (0.012 μM)	[1][3][4]

Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) are key measures of inhibitor potency.

The utility of a chemical inhibitor is largely defined by its selectivity. H-1152 exhibits substantially lower potency against a wide array of other serine/threonine and tyrosine kinases, underscoring its specificity for ROCK. The inhibitory constants for H-1152 against several other kinases are in the micromolar range, highlighting a selectivity ratio of several hundred to several thousand-fold in favor of ROCK.[5]

Table 2: H-1152 IC50 and Ki Values for a Panel of Off-Target Kinases

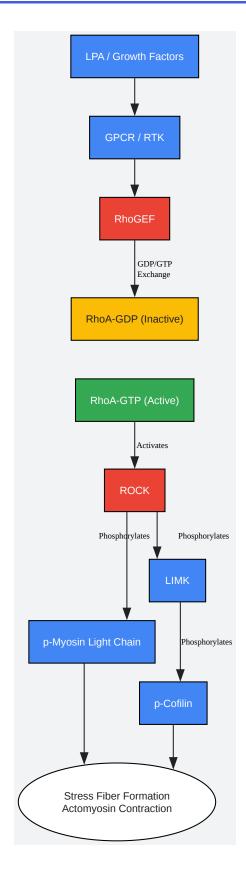


Kinase	IC50 (μM)	Ki (μM)	Reference
CaMKII	0.180	-	[1][4]
PKG	0.360	-	[1][3][4]
Aurora A	0.745	-	[1][3][4]
PKA	3.03	0.63	[1][3][4]
Src	3.06	-	[1]
PKC	5.68	9.27	[1][3][4]
Abl	7.77	-	[1]
MKK4	16.9	-	[1]
MLCK	28.3	10.1	[1]
EGFR	50.0	-	[1]
GSK3α	60.7	-	[1]
АМРК	100	-	[1]
ρ38α	100	-	[1]

Visualized Pathways and Processes

To better illustrate the context and application of H-1152, the following diagrams visualize the relevant biological pathway, a typical experimental workflow, and the inhibitor's selectivity logic.

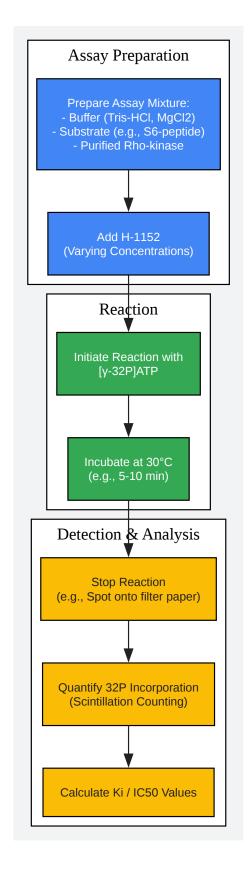




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Caption: Simplified Rho/ROCK signaling pathway leading to actomyosin contraction.

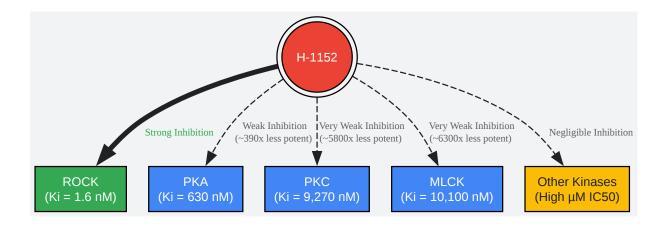




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Caption: General workflow for a radiometric protein kinase inhibition assay.





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Caption: H-1152 exhibits high selectivity for ROCK over other protein kinases.

Experimental Methodologies

The quantitative data presented in this guide are derived from biochemical assays designed to measure the catalytic activity of kinases. Understanding the methodology is critical for interpreting the data and designing future experiments.

A common method for determining the potency of an inhibitor is the radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.[1]

- Assay Mixture Preparation: A standard reaction mixture is prepared containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, and 1 mM dithiothreitol.[1]
- Reagents: Purified Rho-kinase enzyme and a suitable substrate (e.g., 40 μM S6-peptide) are added to the mixture.[1]
- Inhibitor Addition: H-1152, dissolved typically in DMSO, is added at various concentrations to the assay mixture. It is crucial to maintain a consistent final DMSO concentration across all wells, as high concentrations can interfere with enzyme activity.[6]
- Reaction Initiation: The enzymatic reaction is initiated by the addition of [γ-³²P]ATP at various concentrations.[1]

Foundational & Exploratory





- Incubation: The reaction is allowed to proceed at 30°C for a fixed time, typically 5 minutes, within the linear range of the assay.[1]
- Reaction Termination and Detection: The reaction is stopped, often by spotting the mixture onto phosphocellulose paper, which binds the phosphorylated peptide substrate.
 Unincorporated [y-32P]ATP is washed away. The amount of incorporated radiolabel is quantified using a scintillation counter.
- Data Analysis: The Michaelis-Menten equation is used to calculate the Michaelis constant (K_m) and maximal velocity (V_{max}) of the kinase.[1] This data is then used in secondary plots to accurately calculate the inhibitory constant (K_i) for H-1152.[1]

To establish selectivity, inhibitors are often tested against a large panel of kinases. These large-scale screens typically employ non-radiometric, high-throughput assay formats.

- Common Assay Formats: These include fluorescence-based methods like Time-Resolved
 Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), as well
 as luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®).[7]
- General Principle: Most formats involve a kinase, a specific substrate, and ATP. The assay detects the product (phosphorylated substrate) or the consumption of a reactant (ATP). The signal is modulated by the presence of an active inhibitor.
- Testing Conditions: For broad profiling, inhibitors are often first tested at a single high concentration (e.g., 0.5-1 μM) against hundreds of kinases to identify potential off-target interactions.[8] Follow-up dose-response curves are then generated for any "hits" to determine their IC₅₀ values.[9]

Conclusion

The available biochemical data robustly demonstrates that **H-1152 dihydrochloride** is a highly potent and selective inhibitor of ROCK. With a K_i of 1.6 nM for ROCK, it is several hundred to several thousand times more selective for ROCK than for other kinases such as PKA, PKC, and MLCK.[1][5] This strong selectivity profile makes H-1152 an indispensable tool for investigating the physiological and pathological roles of Rho-kinase in cellular processes and a critical reference compound for the development of new therapeutic agents targeting this pathway.



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